

physical and chemical properties of 2-Bromo-5-chloroterephthalic acid

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Compound of Interest

Compound Name: 2-Bromo-5-chloroterephthalic acid

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An In-depth Technical Guide to **2-Bromo-5-chloroterephthalic Acid**: Properties, Synthesis, and Applications

Introduction

2-Bromo-5-chloroterephthalic acid is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups, a bromine atom, and a chlorine atom, makes it a valuable intermediate in various fields of chemical synthesis. The strategic placement of these functional groups offers multiple reaction sites, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-5-chloroterephthalic acid**, its synthesis, and its potential applications, particularly for researchers and professionals in drug development and materials science. Substituted terephthalic acids are a versatile class of compounds with significant applications, and the unique substitution pattern of this molecule opens up possibilities for fine-tuning chemical and biological properties.[1][2]

Physicochemical Properties

The physicochemical properties of **2-Bromo-5-chloroterephthalic acid** are crucial for its handling, purification, and application in synthesis. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	500550-60-7	[3][4]
IUPAC Name	2-bromo-5-chloroterephthalic acid	[3]
Molecular Formula	C ₈ H ₄ BrClO ₄	[3][4]
Molecular Weight	279.47 g/mol	[3]
Appearance	White to off-white powder (predicted)	[5] (for diethyl ester)
Melting Point	Approx. 250-253 °C (predicted)	[6]
Boiling Point	424.2 °C at 760 mmHg (predicted)	[6][7]
Density	1.959 g/cm ³ (predicted)	[6][7]
Solubility	Soluble in water and organic solvents such as ethanol and dimethylformamide.	[6]
XLogP3-AA	2.3	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]

Chemical Properties and Reactivity

The reactivity of **2-Bromo-5-chloroterephthalic acid** is governed by its three distinct functional components: the carboxylic acid groups, the halogen substituents, and the aromatic ring.

- **Carboxylic Acid Groups:** The two carboxylic acid groups are acidic and can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding esters,

amides, and diols. These reactions are fundamental for incorporating this molecule into larger structures like polymers or pharmacologically active molecules.[8]

- **Halogen Substituents:** The bromine and chlorine atoms on the aromatic ring are key to its versatility. They can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[9][10] The differential reactivity of bromine and chlorine can potentially allow for selective functionalization at either position.
- **Aromatic Ring:** The electron-withdrawing nature of the carboxylic acid and halogen substituents deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution may be possible under certain conditions.[1]

Substituted terephthalic acids are often synthesized through electrophilic aromatic substitution on the parent terephthalic acid, though this can be challenging due to the deactivating nature of the carboxyl groups.[1] A more common approach for a specific isomer like this would be to start with a pre-functionalized benzene ring and then introduce or modify the carboxylic acid groups.[11]

Potential Applications in Research and Drug Development

While specific applications for **2-Bromo-5-chloroterephthalic acid** are not extensively documented, its structural motifs are found in molecules with significant biological activity. Substituted terephthalic acids and related halogenated benzoic acids are recognized as important scaffolds in drug discovery and materials science.[1][2]

- **Pharmaceutical Intermediates:** Halogenated benzoic acids are crucial intermediates in the synthesis of various pharmaceuticals.[12] For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key raw material for the antidiabetic drug Dapagliflozin.[13] The structural similarity suggests that **2-Bromo-5-chloroterephthalic acid** could serve as a building block for novel therapeutic agents.
- **Antimicrobial and Anticancer Research:** Derivatives of substituted terephthalic acids have shown promise as antibacterial and antifungal agents.[2] Furthermore, compounds containing a 5-chlorobenzoxazole core, which can be synthesized from related starting

materials, have been investigated as potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy.[14]

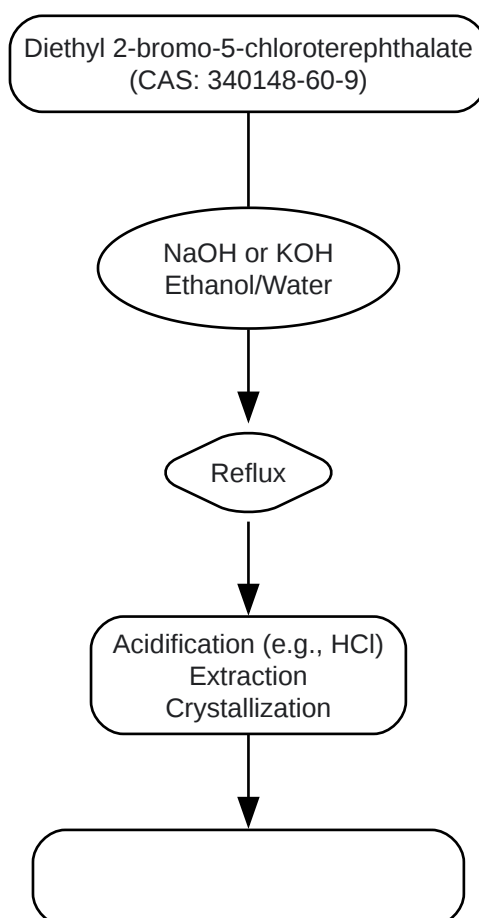
- Materials Science: Terephthalic acid and its derivatives are fundamental components of many polymers, most notably polyethylene terephthalate (PET). Substituted terephthalic acids can be used to create polymers with modified properties, such as increased flame retardancy or altered thermal stability.[15]

Experimental Protocols

Synthesis of 2-Bromo-5-chloroterephthalic Acid

A plausible laboratory-scale synthesis involves the hydrolysis of its commercially available diethyl ester.

Reaction: Hydrolysis of Diethyl 2-bromo-5-chloroterephthalate



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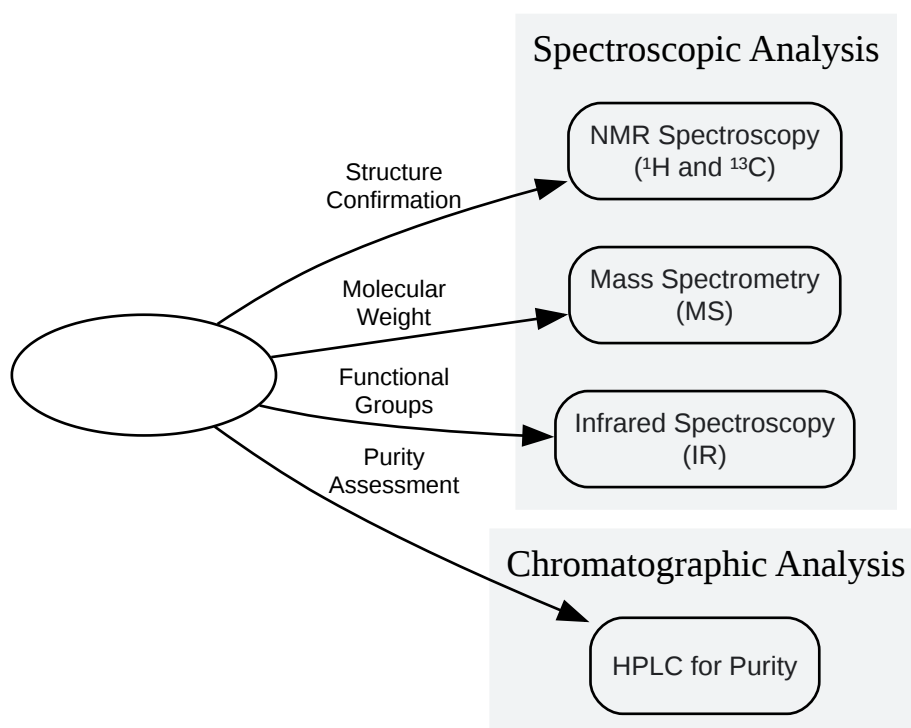
Caption: Proposed synthesis of **2-Bromo-5-chloroterephthalic acid**.

Step-by-Step Protocol:

- **Dissolution:** In a round-bottom flask, dissolve Diethyl 2-bromo-5-chloroterephthalate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[\[16\]](#)[\[17\]](#)
- **Hydrolysis:** Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) to the solution.
- **Reflux:** Heat the mixture to reflux and stir for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Cooling and Concentration:** Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
- **Isolation:** Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **2-Bromo-5-chloroterephthalic acid**.
- **Drying:** Dry the purified product in a vacuum oven.

Characterization Workflow

A standard workflow for the characterization of the synthesized **2-Bromo-5-chloroterephthalic acid** would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.



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Caption: Standard characterization workflow for organic compounds.

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline and should be optimized for the specific instrument and column used.^[18]

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Sample Preparation: Dissolve a small amount of the compound in the mobile phase A to a concentration of approximately 0.5 mg/mL.

2. Spectroscopic Characterization

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum in a solvent like DMSO- d_6 is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A broad singlet at a higher chemical shift (>10 ppm) would correspond to the acidic protons of the two carboxylic acid groups.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will show eight distinct signals: six for the aromatic carbons (two of which are substituted with halogens, and two with carboxylic acid groups) and two for the carbonyl carbons of the carboxylic acids.
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid groups (around 3000 cm^{-1}), a sharp C=O stretch (around 1700 cm^{-1}), and C-Cl and C-Br stretches in the fingerprint region.[\[19\]](#)
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety and Handling

2-Bromo-5-chloroterephthalic acid is an organic halogenated compound and should be handled with appropriate safety precautions.[\[6\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[\[20\]](#)
- Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[\[21\]](#) Avoid contact with skin, eyes, and clothing.[\[22\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[23\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-5-chloroterephthalic acid is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its combination of carboxylic acid and halogen functionalities provides a versatile platform for creating complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its known and predicted properties, along with practical protocols for its synthesis and characterization, to support its use in research and development.

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